molecular formula C23H30N2O3 B11370487 N-[4-(dimethylamino)benzyl]-2-(3-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

N-[4-(dimethylamino)benzyl]-2-(3-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B11370487
M. Wt: 382.5 g/mol
InChI Key: PJMZSSWPTFLSGS-UHFFFAOYSA-N
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Description

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(3-METHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is a synthetic organic compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound’s unique molecular configuration allows it to interact with different biological targets and chemical reagents, making it a valuable subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(3-METHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps:

    Formation of the Dimethylaminophenylmethyl Intermediate: This step involves the reaction of 4-dimethylaminobenzaldehyde with a suitable reducing agent to form the corresponding alcohol.

    Etherification: The intermediate is then reacted with 3-methylphenol in the presence of a base to form the phenoxy derivative.

    Amidation: The final step involves the reaction of the phenoxy derivative with oxolane-2-carboxylic acid and a coupling agent to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure high yields.

    Purification: Employing techniques like crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(3-METHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Amines and alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(3-METHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Molecular Targets: It interacts with enzymes, receptors, and other proteins.

    Pathways Involved: Modulates signaling pathways related to inflammation, pain, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(3-METHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE shares similarities with compounds like N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(3-METHYLPHENOXY)-N-[(TETRAHYDROFURAN-2-YL)METHYL]ACETAMIDE and N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(3-METHYLPHENOXY)-N-[(PYRROLIDIN-2-YL)METHYL]ACETAMIDE.
  • Uniqueness: The presence of the oxolane-2-yl group in N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(3-METHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE imparts unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H30N2O3

Molecular Weight

382.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-2-(3-methylphenoxy)-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C23H30N2O3/c1-18-6-4-7-21(14-18)28-17-23(26)25(16-22-8-5-13-27-22)15-19-9-11-20(12-10-19)24(2)3/h4,6-7,9-12,14,22H,5,8,13,15-17H2,1-3H3

InChI Key

PJMZSSWPTFLSGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N(CC2CCCO2)CC3=CC=C(C=C3)N(C)C

Origin of Product

United States

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